

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Fluoroquinazoline

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Compound of Interest

Compound Name: **4-Fluoroquinazoline**

Cat. No.: **B1295469**

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Introduction

The quinazoline scaffold is a privileged heterocyclic motif integral to the development of numerous therapeutic agents, particularly in oncology. The functionalization of this core structure is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents.^[1] This application note provides detailed protocols for the Suzuki coupling of **4-fluoroquinazoline** with various boronic acids, a key transformation for the synthesis of diverse libraries of compounds for drug discovery.

While the Suzuki coupling of chloro, bromo, and iodoquinazolines is well-established, the activation of the C-F bond in **4-fluoroquinazoline** presents a unique challenge due to the high bond dissociation energy of the C-F bond. This often necessitates more forcing reaction conditions or the use of specialized catalyst systems to achieve efficient coupling. The protocols outlined below are based on established methodologies for related haloquinazolines and provide a robust starting point for the successful execution of Suzuki couplings with **4-fluoroquinazoline**.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[\[2\]](#)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Fluoroquinazoline

This protocol provides a general procedure for the coupling of **4-fluoroquinazoline** with various aryl- and heteroarylboronic acids. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be required for specific substrates.

Materials:

- **4-Fluoroquinazoline**
- Aryl- or heteroarylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}(\text{dppf})\text{Cl}_2$, $\text{Pd}_2(\text{dba})_3$)
- Ligand (if required, e.g., SPhos, XPhos, $\text{P}(\text{t-Bu})_3$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Water (degassed)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and work-up reagents

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial, add **4-fluoroquinazoline** (1.0 equiv.), the aryl- or heteroarylboronic acid (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the ligand (if used, 4-10 mol%).
- Inert Atmosphere: Seal the flask with a septum or cap and evacuate and backfill with an inert gas (argon or nitrogen) three times.
- Reagent Addition: Under a positive pressure of the inert gas, add the base (2.0-3.0 equiv.) and the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the **4-fluoroquinazoline**). If a biphasic system is used, add degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
- Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (4-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

For accelerated reaction times, microwave-assisted synthesis can be employed.

Materials:

- As listed in the general protocol.
- Microwave-safe reaction vial with a stir bar.

Procedure:

- Reaction Setup: In a microwave-safe vial, combine **4-fluoroquinazoline** (1.0 equiv.), the aryl- or heteroarylboronic acid (1.5 equiv.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$; 5 mol%),

and the base (e.g., K_2CO_3 ; 2.0 equiv.).

- Solvent Addition: Add a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1).
- Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
- Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in the general procedure.[3]

Data Presentation

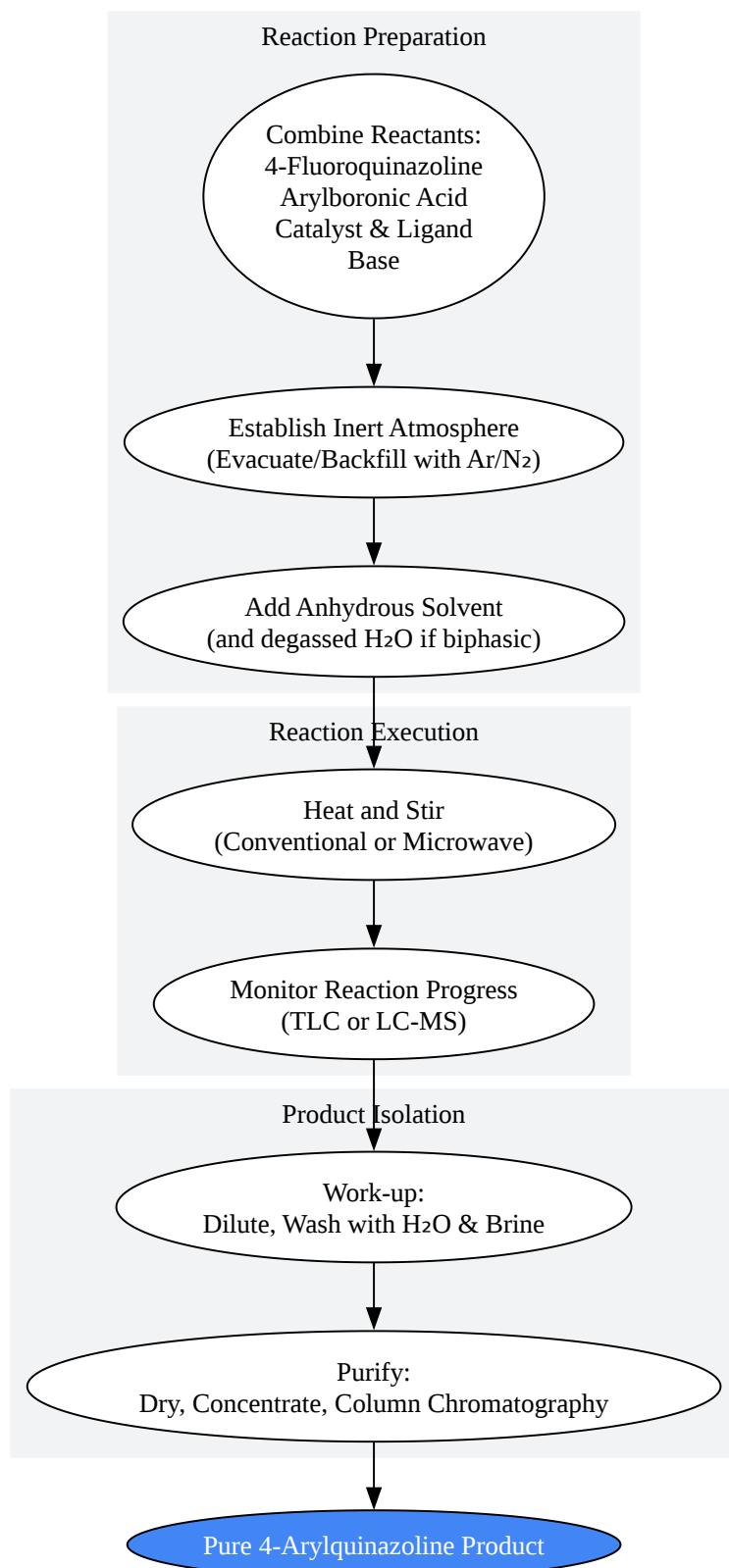
The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of related haloquinazolines. These data serve as a guideline for expected outcomes when coupling with **4-fluoroquinazoline**, though optimization will likely be necessary.

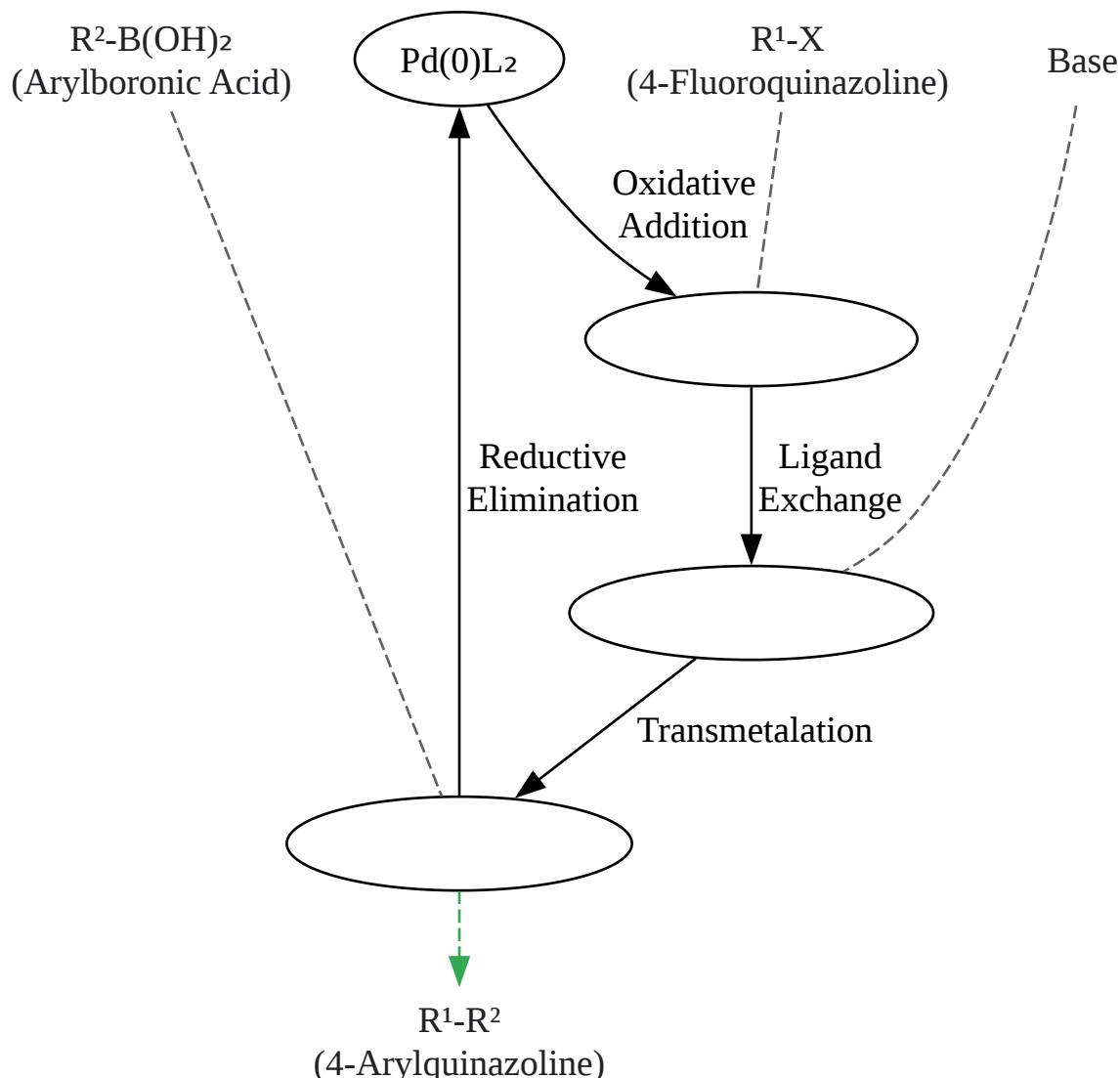
Table 1: Representative Conditions for Suzuki Coupling of Haloquinazolines.

| Entry | Haloquinazoline | Boronnic Acid | Catalyst (mol %) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|-------|--|-----------------------------|---|---------------------------------------|---|-----------|----------|-----------|-----------|
| 1 | 4-Chloro-6-iodoquinazoline | Phenyl boronic acid | Pd(PPh ₃) ₄ (5) | K ₂ CO ₃ (2) | Dioxane/H ₂ O | 100 | 12 | 85 | N/A |
| 2 | 4-(2,4-Dichloroquinazolinyl)boronic acid | Methoxyphenylboronic acid | Pd(dpfpfCl ₂) ₃ (3) | Na ₂ CO ₃ (2) | Toluene/EtO ₂ H/H ₂ O | 80 | 6 | 92 | N/A |
| 3 | 4-Chloroquinazoline | 3-(Thienyl)boronic acid | Pd ₂ (db ^a) ₃ (2) / SPhos (4) | K ₃ PO ₄ (3) | 1,4-Dioxane | 110 | 18 | 78 | N/A |
| 4 | 2,4,7-Trichloroquinazoline | 4-Fluorophenyl boronic acid | Pd(OAc) ₂ (10) / PPh ₃ (30) | Na ₂ CO ₃ (6.2) | DME/H ₂ O | Reflux | 24 | 75 | [4] |

Note: The data in this table is representative of Suzuki couplings on various haloquinazolines and is intended to provide a starting point for the optimization of reactions with **4-fluoroquinazoline**.

Visualizations

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